molecular formula C10H13F3N4O B2757671 2-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one CAS No. 2097898-00-3

2-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one

Cat. No.: B2757671
CAS No.: 2097898-00-3
M. Wt: 262.236
InChI Key: UJKVWCKLEXHKJE-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C10H13F3N4O and its molecular weight is 262.236. The purity is usually 95%.
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Scientific Research Applications

Triazole Derivatives: Potential Biological Activities

Triazole compounds, including the 2-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one structure, are of significant interest in the development of new drugs due to their diverse biological activities. They have been studied for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The broad range of biological activities is attributed to the triazole ring's capacity for structural variations, maintaining the same numbers of carbon and nitrogen atoms. This versatility has led to considerable interest in developing novel triazole derivatives for therapeutic applications, with an emphasis on green chemistry approaches for their synthesis. The challenges of increasing resistance in bacteria and the need for treatments for neglected diseases highlight the urgency of finding new prototypes in this compound class (Ferreira et al., 2013).

Advances in Eco-friendly Synthesis

Recent advances in the eco-friendly synthesis of triazoles, including methods under microwave irradiation, have been reviewed. These methods offer benefits such as shorter reaction times, easier work-up, and higher yields compared to classical procedures. The use of eco-friendly catalysts and the potential for these methodologies to be applied to the industrial synthesis of drugs and other areas have been highlighted. Such advances are crucial for the sustainable production of triazole derivatives, including this compound, particularly in the context of drug development (de Souza et al., 2019).

Synthesis Routes and Biological Significance

The synthesis of 1,2,3-triazole derivatives has been extensively explored due to their broad spectrum of biological activities. Various drugs containing the 1,2,3-triazole ring, such as Rufinamide, Cefatrizine, and Tazobactam, showcase the stability and biological relevance of this motif. The review of synthetic routes for 1,4-disubstituted 1,2,3-triazoles emphasizes the importance of these compounds in drug discovery and other fields, underscoring the significance of the triazole core in medicinal chemistry (Kaushik et al., 2019).

Proton-Conducting Polymeric Membranes

1H-1,2,4-Triazole and its derivatives, including copolymers of 1-vinyl-1,2,4-triazole, have shown promise for the development of proton-conducting fuel cell membranes. These materials improve the basic characteristics of electrolyte membranes, such as film-forming ability, thermal stability, electrochemical stability, mechanical strength, and ionic conductivity under anhydrous conditions at high temperatures. This application highlights the versatility and potential of triazole derivatives beyond pharmaceuticals, pointing towards their use in energy and materials science (Prozorova & Pozdnyakov, 2023).

Corrosion Inhibitors for Metal Surfaces

1,2,3-Triazole derivatives, specifically 1,4-disubstituted 1,2,3-triazoles, have been evaluated as corrosion inhibitors for metals and their alloys in aggressive media. Their synthesis through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions leads to non-toxic, environmentally friendly, and hydrolysis-stable products. These compounds demonstrate high efficiency as corrosion inhibitors, indicating their potential industrial application in protecting metal surfaces from corrosion (Hrimla et al., 2021).

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4O/c11-10(12,13)8-1-3-16(4-2-8)9(18)5-17-7-14-6-15-17/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKVWCKLEXHKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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